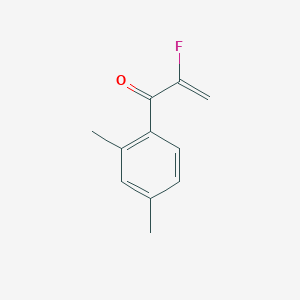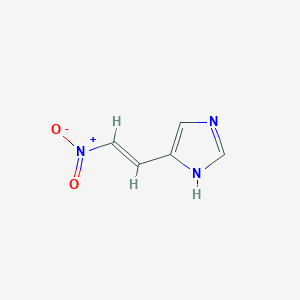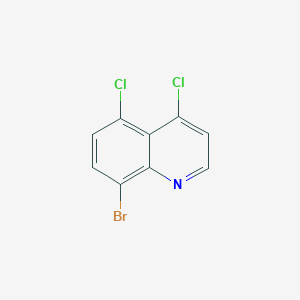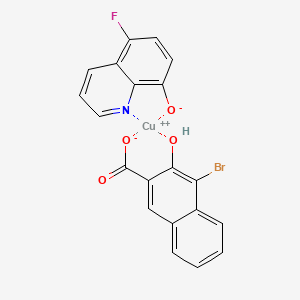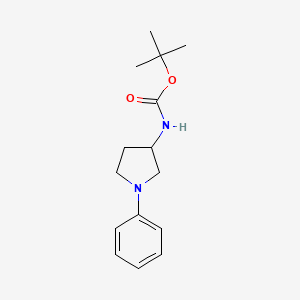![molecular formula C9H9N3O B12834424 1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12834424.png)
1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. The compound this compound is characterized by the presence of an oxime functional group attached to the ethanone moiety, which is further connected to the benzimidazole ring. This unique structure imparts specific chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime typically involves the reaction of 1-(1H-Benzo[d]imidazol-2-yl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
- Dissolve 1-(1H-Benzo[d]imidazol-2-yl)ethanone in ethanol.
- Add hydroxylamine hydrochloride and sodium acetate to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Reagents such as nitric acid for nitration or halogens (e.g., bromine) for halogenation can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as catalysts or sensors.
Mecanismo De Acción
The mechanism of action of 1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, while the benzimidazole ring can interact with aromatic residues or hydrophobic pockets in the target protein. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
1-(1H-Benzo[d]imidazol-2-yl)ethanone: Lacks the oxime group but has similar structural features.
2-(1H-Benzo[d]imidazol-2-yl)acetonitrile: Contains a nitrile group instead of the oxime group.
1-(1H-Benzo[d]imidazol-2-yl)ethanol: Contains a hydroxyl group instead of the oxime group.
Uniqueness: 1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime is unique due to the presence of the oxime group, which imparts specific chemical reactivity and biological activity. The oxime group can participate in various chemical reactions and form specific interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H9N3O |
|---|---|
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
(NE)-N-[1-(1H-benzimidazol-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H9N3O/c1-6(12-13)9-10-7-4-2-3-5-8(7)11-9/h2-5,13H,1H3,(H,10,11)/b12-6+ |
Clave InChI |
QHHXVPXFIHXECO-WUXMJOGZSA-N |
SMILES isomérico |
C/C(=N\O)/C1=NC2=CC=CC=C2N1 |
SMILES canónico |
CC(=NO)C1=NC2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]-1-acetoxyethane](/img/structure/B12834351.png)


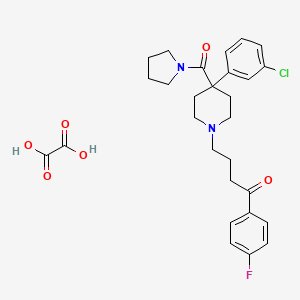

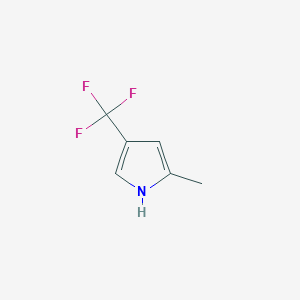
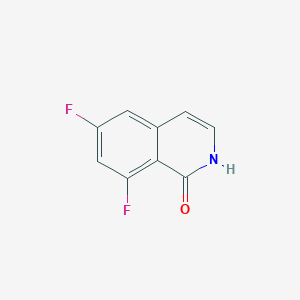
![4-(((1,2,3,4-Tetrahydronaphthalen-1-yl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B12834401.png)

